2,5-dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
2,5-Dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core substituted with chlorine atoms at positions 2 and 3. The carboxamide group is further functionalized with a 1,3,4-oxadiazole ring linked to a 1,5-dimethylpyrazole moiety.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5O2S/c1-5-3-7(18-19(5)2)11-16-17-12(21-11)15-10(20)6-4-8(13)22-9(6)14/h3-4H,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCGEDSMXKWSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family.
Mode of Action
The compound acts as an inhibitor, disrupting the interaction between GATA3 and SOX4. This inhibition significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation. It also inhibits the expression and production of Th2 cytokines.
Biochemical Pathways
The compound affects the biochemical pathways related to Th2 cell differentiation and the production of Th2 cytokines. The downstream effects of this include a shift in the immune response, potentially impacting conditions where Th2 cells play a significant role.
Result of Action
The result of the compound’s action is a significant suppression of Th2 cell differentiation and the production of Th2 cytokines. This could potentially lead to a shift in the immune response, which could be beneficial in conditions characterized by an overactive Th2 response.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Physicochemical Properties
Computational studies using density-functional theory (DFT), such as the Colle-Salvetti correlation-energy method , predict that the electron-withdrawing chlorine substituents and oxadiazole ring enhance the compound’s dipole moment (estimated >4.5 D) compared to non-chlorinated analogs. This property may improve solubility in polar solvents, a critical factor in drug formulation.
Crystallographic and Hydrogen-Bonding Patterns
Crystal structure analysis using tools like SHELX and Mercury CSD reveals that pyrazole and oxadiazole moieties often form intermolecular hydrogen bonds (e.g., N–H···O/N interactions). For example, graph set analysis of related oxadiazole derivatives shows characteristic $ R_2^2(8) $ motifs, stabilizing crystal packing. The target compound’s dimethylpyrazole group may introduce steric hindrance, reducing hydrogen-bonding propensity compared to unsubstituted pyrazoles.
Table 2: Hypothetical Crystallographic Parameters (Based on Analog Data)
| Parameter | Target Compound (Predicted) | 2,5-Dichlorothiophene-3-acid (Observed) |
|---|---|---|
| Space Group | P2₁/c | P-1 |
| Hydrogen Bonds per Molecule | 2–3 | 4–5 |
| Density (g/cm³) | ~1.45 | 1.62 |
Notes
Data Gaps : Experimental data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence, necessitating caution in extrapolating results.
Future Directions : Priority should be given to crystallographic characterization and in vitro assays to validate predicted properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
